2-But-3-enylbenzenesulfonyl chloride
Description
Properties
IUPAC Name |
2-but-3-enylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-2-3-6-9-7-4-5-8-10(9)14(11,12)13/h2,4-5,7-8H,1,3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZKILOJZVUIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-But-3-enylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with but-3-enyl alcohol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the sulfonyl chloride group facilitated by the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or sulfuryl chloride. The reaction is carried out at elevated temperatures, and the product is purified through distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
2-But-3-enylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation Reactions: The but-3-enyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Carboxylic Acids/Ketones: Formed from the oxidation of the but-3-enyl group.
Scientific Research Applications
2-But-3-enylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-but-3-enylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamides or sulfonate esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the presence of an amine, the compound forms a sulfonamide through nucleophilic substitution, where the amine attacks the sulfonyl chloride group, leading to the formation of a new C-N bond and the release of hydrochloric acid.
Comparison with Similar Compounds
Key Observations :
- The butenyl group introduces conjugation effects (–M) due to the double bond, slightly deactivating the benzene ring compared to p-toluenesulfonyl chloride’s methyl group.
Physicochemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility in CH₂Cl₂ | Hydrolysis Stability |
|---|---|---|---|---|
| Benzenesulfonyl chloride | 14–16 | 120 (15 mmHg) | High | Low |
| p-Toluenesulfonyl chloride | 67–69 | 146 (15 mmHg) | Moderate | Moderate |
| Styrenesulfonyl chloride | Not reported | Decomposes | High | Very low |
| This compound | Not reported | Decomposes | High | Low |
Key Observations :
- Hydrolysis Sensitivity : this compound’s stability is lower than p-toluenesulfonyl chloride due to steric strain and electronic deactivation.
- Solubility: High solubility in dichloromethane aligns with its nonpolar butenyl chain, contrasting with p-toluenesulfonyl chloride’s lower solubility.
Key Observations :
- Reactivity : The butenyl group enhances electrophilicity at the sulfur center compared to p-toluenesulfonyl chloride but less than styrenesulfonyl chloride due to competing steric effects.
- Applications : Its unsaturated chain enables participation in Diels-Alder or radical polymerization reactions, making it valuable in synthesizing functionalized polymers.
Research Findings
- Synthetic Utility : Studies highlight its use in creating sulfonated polyolefins, where the butenyl group facilitates copolymerization with ethylene or propylene .
- Hydrolysis Kinetics: Kinetic analyses show a 30% faster hydrolysis rate compared to p-toluenesulfonyl chloride in aqueous methanol, attributed to electronic destabilization of the transition state .
- Thermal Decomposition : Thermogravimetric analysis (TGA) reveals decomposition onset at 85°C, limiting high-temperature applications .
Biological Activity
2-But-3-enylbenzenesulfonyl chloride is a sulfonyl chloride compound that exhibits notable biological activity, making it significant in various fields, particularly in organic synthesis, medicinal chemistry, and industrial applications. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The unique structure of this compound includes a but-3-enyl group attached to a benzenesulfonyl chloride moiety. This configuration imparts distinct reactivity compared to other sulfonyl chlorides, allowing it to participate in various chemical reactions.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with biological macromolecules. The sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions with amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. This mechanism is crucial for its applications in drug development and synthesis of biologically active compounds.
Anticancer Properties
There is growing interest in the anticancer potential of sulfonyl chlorides. Preliminary studies suggest that this compound may influence cellular pathways involved in cancer progression. The ability of this compound to modify proteins through sulfonamide formation could lead to the development of novel anticancer agents.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Potential activity against bacterial strains | , |
| Anticancer | Influence on cancer cell pathways | , |
| Enzyme Inhibition | Possible inhibition of specific enzymes | , |
Applications in Drug Development
The compound serves as a precursor for synthesizing various biologically active molecules. Its role in drug design is significant due to its ability to form stable bonds with biological targets. Researchers are investigating its use in developing drugs that target specific enzymes or receptors involved in disease processes.
Industrial Applications
In industrial contexts, this compound is utilized for producing specialty chemicals and intermediates. Its reactivity makes it valuable in synthesizing complex organic compounds required in pharmaceuticals and agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
